REACTION_CXSMILES
|
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][C:2]1=[O:10].C1([NH:17][C:18](=O)[O-:19])C=CC=CC=1.[H-].[Na+]>CN(C)P(=O)(N(C)C)N(C)C>[OH:10][C:2]1[S:1][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]=1[C:18]([NH2:17])=[O:19] |f:2.3|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
S1C(CC2=C1C=CC=C2)=O
|
Name
|
phenylcarbamate
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC([O-])=O
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
solvent
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles are removed under high vacuum
|
Type
|
CUSTOM
|
Details
|
the residue triturated well with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C2=C(S1)C=CC=C2)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |